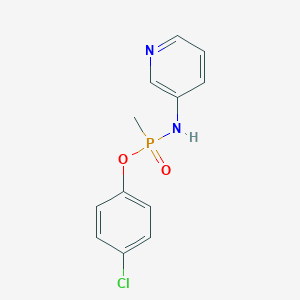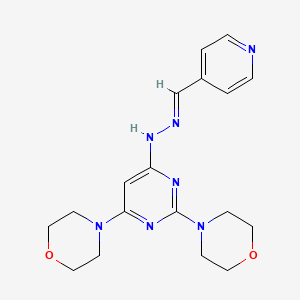
isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, also known as DIPYH, is a chemical compound that has been widely studied for its potential therapeutic applications. DIPYH is a hydrazone derivative of isonicotinaldehyde, and it has been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
作用機序
The exact mechanism of action of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is not fully understood. However, it has been proposed that isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone may exert its biological activities through the inhibition of enzymes involved in various metabolic pathways. For example, isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been found to exert various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and enhance the activity of the immune system.
実験室実験の利点と制限
One of the main advantages of using isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in lab experiments is its broad spectrum of biological activities. isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a versatile compound for various research applications. However, one of the limitations of using isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone.
将来の方向性
There are several potential future directions for the research on isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone. One possible direction is to investigate the mechanism of action of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in more detail, with the aim of identifying potential therapeutic targets. Another possible direction is to explore the use of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone in combination with other drugs or therapies, with the aim of enhancing its therapeutic efficacy. Additionally, further studies are needed to determine the potential side effects and toxicity of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, as well as its pharmacokinetic properties.
合成法
The synthesis of isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone involves the reaction of isonicotinaldehyde with hydrazine hydrate and 4-morpholinecarboxaldehyde in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
科学的研究の応用
Isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, isonicotinaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
2,6-dimorpholin-4-yl-N-[(E)-pyridin-4-ylmethylideneamino]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-3-19-4-2-15(1)14-20-23-16-13-17(24-5-9-26-10-6-24)22-18(21-16)25-7-11-27-12-8-25/h1-4,13-14H,5-12H2,(H,21,22,23)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGJUCPTYLIQJP-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dichlorophenoxy)acetyl]-4-morpholinecarboxamide](/img/structure/B5791769.png)
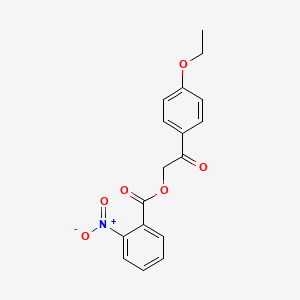
![4-[(4-methyl-1-piperidinyl)sulfonyl]benzenesulfonamide](/img/structure/B5791778.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)

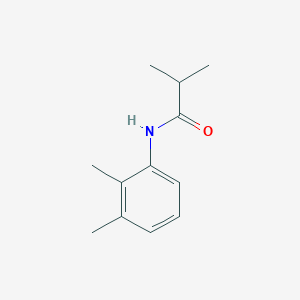

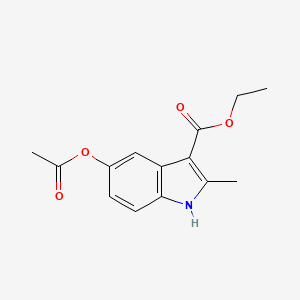
![3-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791823.png)

![2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5791838.png)


